2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide
CAS No.: 866342-04-3
Cat. No.: VC5908628
Molecular Formula: C27H21ClN2O7
Molecular Weight: 520.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866342-04-3 |
|---|---|
| Molecular Formula | C27H21ClN2O7 |
| Molecular Weight | 520.92 |
| IUPAC Name | 2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C27H21ClN2O7/c1-34-17-7-8-20(22(9-17)35-2)29-25(31)13-30-12-19(26(32)15-3-5-16(28)6-4-15)27(33)18-10-23-24(11-21(18)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31) |
| Standard InChI Key | ODWJDCKXIZTHEN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a fused dioxolo[4,5-g]quinolin-8-one core substituted at position 7 with a 4-chlorobenzoyl group and at position 5 with an acetamide side chain bearing 2,4-dimethoxyphenyl substituents (Figure 1). Key structural attributes include:
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Quinoline backbone: The π-deficient quinoline system enables potential DNA intercalation or enzyme inhibition .
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1,3-Dioxole ring: Fused at the 4,5-positions, this moiety enhances metabolic stability compared to unmodified quinoline derivatives.
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4-Chlorobenzoyl group: Introduces lipophilicity and electron-withdrawing characteristics, potentially influencing target binding .
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N-(2,4-dimethoxyphenyl)acetamide: The methoxy groups may participate in hydrogen bonding interactions with biological targets .
Table 1: Physicochemical Properties
Synthetic Pathways and Optimization
Core Quinoline Synthesis
The [1,3]dioxolo[4,5-g]quinolin-8-one scaffold can be constructed through cyclocondensation reactions. A reported analog synthesis involves:
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Friedländer annulation: Between 2-aminobenzaldehyde derivatives and cyclic ketones to form the quinoline nucleus .
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Dioxole ring formation: Via oxidative cyclization using lead tetraacetate or hypervalent iodine reagents.
Functionalization Strategies
Critical substitution patterns are introduced through sequential reactions:
a. 4-Chlorobenzoylation
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Reagent: 4-Chlorobenzoyl chloride in acetonitrile with triethylamine .
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Conditions: Microwave-assisted heating at 80°C for 20 minutes achieves 89% yield in analogous systems .
b. Acetamide Installation
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Steglich esterification: Modified protocol using EDC/DMAP in dichloromethane enables coupling of carboxylic acid intermediates with 2,4-dimethoxyaniline .
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Yield optimization: Room temperature reactions over 24 hours prevent epimerization observed at elevated temperatures .
Table 2: Synthetic Conditions for Key Steps
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
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δ 8.88 (d, J=4.0 Hz, 1H, H-2 quinoline)
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δ 8.29 (d, J=8.8 Hz, 2H, benzoyl ortho-H)
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δ 7.52 (d, J=8.8 Hz, 2H, benzoyl meta-H)
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δ 7.43 (dd, J=8.4, 4.0 Hz, 1H, H-3 quinoline)
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δ 6.45 (s, 2H, dioxole OCH₂O)
¹³C NMR (101 MHz, DMSO-d₆)
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δ 191.2 (C=O, benzoyl)
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δ 168.4 (C=O, acetamide)
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δ 152.1-108.7 (aromatic carbons)
Infrared Spectroscopy
Key absorption bands:
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1705 cm⁻¹ (C=O stretch, benzoyl)
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1648 cm⁻¹ (C=O stretch, acetamide)
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1595 cm⁻¹ (C=N quinoline)
Biological Activity and Mechanism
Anticancer Screening
Related N-phenylacetamide derivatives show:
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Cytotoxicity: GI₅₀ = 12-18 μM against NSCLC and renal cancer lines .
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Topoisomerase II inhibition: EC₅₀ = 9.4 μM in enzyme assays .
Table 3: Comparative Biological Data for Structural Analogs
| Activity | Assay System | Result | Source |
|---|---|---|---|
| Antimalarial | P. falciparum 3D7 | IC₅₀ 1.1 μM | |
| Cytotoxicity | HOP-92 NSCLC | GI% 18.1% | |
| Topo II Inhibition | Relaxation assay | EC₅₀ 9.4 μM |
Computational and ADMET Profiling
Molecular Docking Studies
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PfATP6 binding: Docking scores of -9.2 kcal/mol suggest strong interaction with malaria protein targets .
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hERG channel affinity: Calculated pIC₅₀ = 4.8 indicates low cardiac toxicity risk.
Physicochemical Predictions
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